molecular formula C23H15Cl5N2 B10917732 1-(3-chloro-4-methylphenyl)-3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole

1-(3-chloro-4-methylphenyl)-3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole

Cat. No.: B10917732
M. Wt: 496.6 g/mol
InChI Key: MBTCTDRTGXSNSH-UHFFFAOYSA-N
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Description

1-(3-chloro-4-methylphenyl)-3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of multiple chlorine atoms and methyl groups attached to a pyrazole ring

Preparation Methods

The synthesis of 1-(3-chloro-4-methylphenyl)-3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-chloro-4-methylphenyl isocyanate and 3,4-dichlorophenyl hydrazine.

    Formation of Pyrazole Ring: The isocyanate and hydrazine derivatives undergo a cyclization reaction to form the pyrazole ring.

    Substitution Reactions: The resulting pyrazole compound is then subjected to further substitution reactions to introduce the additional chlorine and methyl groups.

The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the cyclization and substitution reactions .

Chemical Reactions Analysis

1-(3-chloro-4-methylphenyl)-3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, acetone), acidic or basic catalysts, and controlled temperatures .

Scientific Research Applications

1-(3-chloro-4-methylphenyl)-3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the development of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methylphenyl)-3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1-(3-chloro-4-methylphenyl)-3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

Molecular Formula

C23H15Cl5N2

Molecular Weight

496.6 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)-3,5-bis(3,4-dichlorophenyl)-4-methylpyrazole

InChI

InChI=1S/C23H15Cl5N2/c1-12-3-6-16(11-19(12)26)30-23(15-5-8-18(25)21(28)10-15)13(2)22(29-30)14-4-7-17(24)20(27)9-14/h3-11H,1-2H3

InChI Key

MBTCTDRTGXSNSH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(C(=N2)C3=CC(=C(C=C3)Cl)Cl)C)C4=CC(=C(C=C4)Cl)Cl)Cl

Origin of Product

United States

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